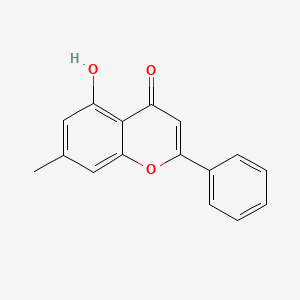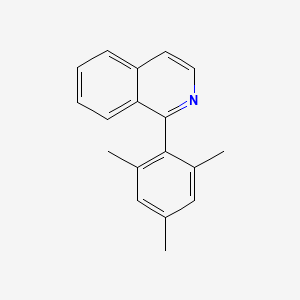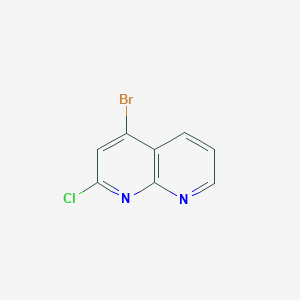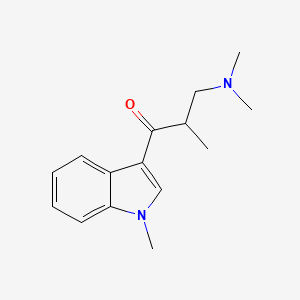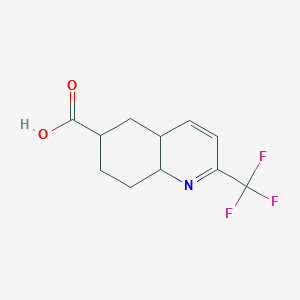
2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and a hexahydroquinoline core. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium or copper catalysts in the presence of appropriate nucleophiles
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced hexahydroquinoline compounds, and substituted trifluoromethyl derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)acrylic acid: Known for its use in molecular imprinting and as a functional monomer.
Trifluoromethylated quinolines: Similar in structure but may differ in their specific chemical and biological properties
Uniqueness
2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a hexahydroquinoline core, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
1255099-19-4 |
|---|---|
Molecular Formula |
C11H12F3NO2 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h2,4,6-8H,1,3,5H2,(H,16,17) |
InChI Key |
LXWYEMNRKSKQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)O)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


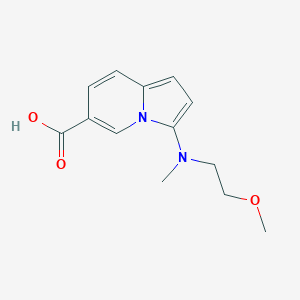
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)

